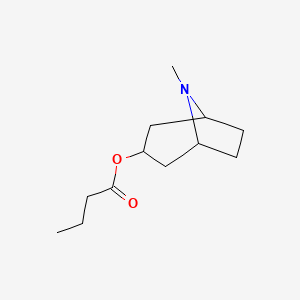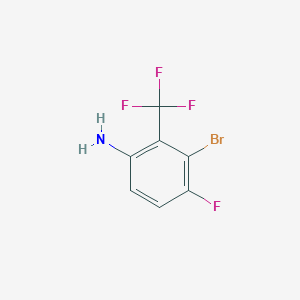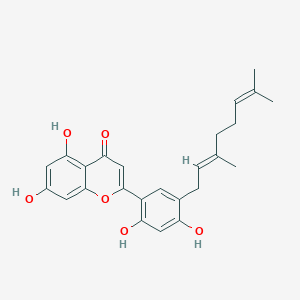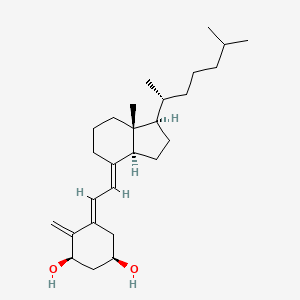
n-Benzhydryl-3-(hydroxyimino)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzhydryl-3-(hydroxyimino)azetidine is a compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzhydryl-3-(hydroxyimino)azetidine typically involves multicomponent reactionsThe reaction conditions often involve the use of catalysts such as CuI and bases like Et3N at low temperatures .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzhydryl-3-(hydroxyimino)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF and acetonitrile .
Major Products
The major products formed from these reactions include various substituted azetidines, oxo derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
n-Benzhydryl-3-(hydroxyimino)azetidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of n-Benzhydryl-3-(hydroxyimino)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the benzhydryl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Benzhydryl-3-aminoazetidine: Similar in structure but with an amino group instead of a hydroxyimino group.
n-Benzhydryl-3-oxoazetidine: Contains an oxo group instead of a hydroxyimino group.
n-Benzhydryl-3-thioazetidine: Features a thio group in place of the hydroxyimino group.
Uniqueness
n-Benzhydryl-3-(hydroxyimino)azetidine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-(1-benzhydrylazetidin-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H16N2O/c19-17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,19H,11-12H2 |
Clé InChI |
OBKQGGQXRMGIAS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NO)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B12100494.png)
![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)










![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
